4-Amino-2-chloro-N-isopropylbenzamide
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Overview
Description
4-Amino-2-chloro-N-isopropylbenzamide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . It is characterized by the presence of an amino group, a chlorine atom, and an isopropyl group attached to a benzamide structure. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-N-isopropylbenzamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often incorporating automated systems for mixing, temperature control, and purification .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-N-isopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl or alkoxy groups.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or methanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 4-amino-2-hydroxy-N-isopropylbenzamide.
Oxidation: Formation of 4-nitro-2-chloro-N-isopropylbenzamide.
Reduction: Formation of 4-amino-2-chloro-N-isopropylbenzylamine.
Scientific Research Applications
4-Amino-2-chloro-N-isopropylbenzamide is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-chlorobenzamide
- 4-Amino-2-chloro-N-methylbenzamide
- 4-Amino-2-chloro-N-ethylbenzamide
Uniqueness
4-Amino-2-chloro-N-isopropylbenzamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
IUPAC Name |
4-amino-2-chloro-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)8-4-3-7(12)5-9(8)11/h3-6H,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLLYWSYNFDCJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588331 |
Source
|
Record name | 4-Amino-2-chloro-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926256-14-6 |
Source
|
Record name | 4-Amino-2-chloro-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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